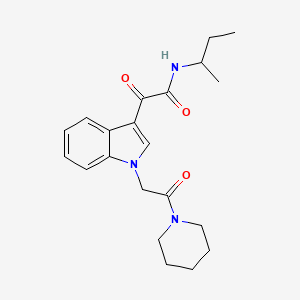

N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Description

This compound is an acetamide derivative featuring a sec-butyl group at the nitrogen of the acetamide moiety and a 1H-indol-3-yl core substituted at position 1 with a 2-oxo-2-(piperidin-1-yl)ethyl group. The piperidine ring introduces basicity, while the sec-butyl chain influences lipophilicity and metabolic stability. This structural framework is shared with several analogs, making comparisons critical for understanding structure-activity relationships (SAR) .

Properties

IUPAC Name |

N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-3-15(2)22-21(27)20(26)17-13-24(18-10-6-5-9-16(17)18)14-19(25)23-11-7-4-8-12-23/h5-6,9-10,13,15H,3-4,7-8,11-12,14H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSQZILQIPZNNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a piperidine derivative.

Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule. Common nucleophiles include amines, thiols, and halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Neuroprotective Properties

Recent studies highlight the neuroprotective effects of this compound in models of brain ischemia. Specifically, it has been shown to enhance cell viability in primary cortical neurons under hypoxic conditions, mimicking stroke scenarios. The compound's mechanism involves modulation of the sodium/calcium exchanger (NCX), particularly NCX1 and NCX3 isoforms, which play critical roles in cellular calcium homeostasis during ischemic stress .

Case Study: Neuroprotection in Ischemia Models

In a preclinical study, N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide was tested on rat cortical neurons subjected to oxygen-glucose deprivation (OGD). The results indicated that the compound significantly reduced neuronal death and improved recovery post-hypoxia, suggesting its potential as a therapeutic agent for stroke intervention .

Pharmacological Modulation

The compound acts as a modulator of NCX activity, exhibiting both activation and inhibition depending on its structural variations. For instance, derivatives of this compound have been synthesized to explore their structure–activity relationships (SAR) with respect to NCX isoform selectivity. Compounds derived from it have shown varying effects on NCX activity, which could be leveraged for developing targeted therapies for conditions related to calcium dysregulation .

Table 1: Structure–Activity Relationship of Derivatives

| Compound | NCX Activity | Selectivity | Notes |

|---|---|---|---|

| Compound 1 | Activator | NCX1 | Neuroprotective profile in ischemia |

| Compound 4 | Inhibitor | NCX1 | Alters calcium handling |

| Compound 14 | Activator | NCX1 & NCX3 | Unique activation profile |

Potential Therapeutic Uses

Beyond neuroprotection, this compound may have applications in treating various neurological disorders characterized by calcium imbalance and excitotoxicity. Its ability to modulate ion exchange processes suggests potential use in conditions such as Alzheimer's disease and other neurodegenerative disorders where calcium dysregulation is implicated.

Mechanism of Action

The mechanism by which N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The indole core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Acetamide Derivatives

N-(2-Methylpropyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (CAS 872860-97-4)

- Key Differences : The nitrogen substituent is isobutyl (2-methylpropyl) instead of sec-butyl .

- Impact :

- Lipophilicity : The branched isobutyl group (logP ~3.2) may slightly increase hydrophobicity compared to sec-butyl (logP ~3.0), affecting membrane permeability .

- Synthetic Accessibility : Both compounds likely share similar synthetic routes, involving oxalyl chloride-mediated coupling of indole intermediates with amines .

N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

- Key Differences : A 4-fluorobenzyl group replaces the sec-butyl, and a sulfanyl linker is present.

- Solubility: The aromatic ring reduces solubility in aqueous media compared to aliphatic chains .

Indole Derivatives with Modified Side Chains

(E)-3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}but-3-en-2-one (142b)

- Key Differences: Incorporates a nitroimidazole and butenone group.

- Biological Activity :

Methyl-2-cyano-3-(1-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-indol-3-yl) Acrylate (29)

- Key Differences: Replaces piperidine with pyridin-2-ylamino and adds a cyanoacrylate group.

- Antiproliferative Activity: Similar indole-acrylate derivatives show IC50 values < 10 µM in cancer cell lines .

Pharmacological and Physicochemical Profiles

Research Findings and Implications

- Antibacterial Potential: The presence of the 2-oxo-2-(piperidin-1-yl)ethyl group in 142b correlates with MRSA inhibition, suggesting the target compound may share this activity .

- Cytotoxicity Considerations : Aliphatic chains (e.g., sec-butyl) generally exhibit lower cytotoxicity compared to aromatic substituents, favoring therapeutic applications .

- Synthetic Strategies : Oxalyl chloride-mediated coupling (as in ) and Vilsmeier-Haack formylation (as in ) are viable routes for synthesizing such indole-acetamide derivatives.

Biological Activity

N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, with CAS number 872860-98-5, is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 369.5 g/mol |

| Structure | Chemical Structure |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research demonstrates that this compound can induce apoptosis in cancer cells, which is a crucial mechanism for cancer therapy.

Case Study: Cytotoxicity Assessment

In a study evaluating the compound's efficacy, it was tested against several human cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| MCF7 (Breast) | 10.5 |

| A549 (Lung) | 8.7 |

| HeLa (Cervical) | 12.3 |

The results indicated that the compound's IC values were comparable to those of established chemotherapeutic agents, suggesting its potential as a lead compound for further development in cancer treatment .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It appears to inhibit key inflammatory pathways, including the NF-kB signaling pathway, which plays a pivotal role in the inflammatory response.

Mechanism of Action

The compound's anti-inflammatory activity may be attributed to its ability to modulate cytokine production and reduce the expression of inflammatory mediators such as TNF-alpha and IL-6. This was demonstrated in vitro using macrophage cell lines treated with the compound, resulting in a significant decrease in pro-inflammatory cytokine levels .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Modifications at specific positions on the indole and piperidine rings can enhance potency and selectivity.

Key Findings from SAR Studies

- Indole Ring Modifications : Substituents on the indole ring can significantly affect cytotoxicity. For example, electron-donating groups at the 5-position have been shown to enhance activity.

- Piperidine Derivatives : Variations in the piperidine moiety influence binding affinity to target proteins involved in apoptosis and inflammation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(sec-butyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. For example:

Indole alkylation : React 1H-indole with 2-bromo-1-(piperidin-1-yl)ethan-1-one to introduce the 2-oxo-piperidinyl ethyl side chain at the indole N1 position.

Acetamide formation : Couple the resulting intermediate with sec-butylamine via an acyl chloride intermediate (e.g., using thionyl chloride for activation).

- Key Considerations : Monitor reaction progress via TLC (e.g., ethyl acetate/hexane 3:7) and optimize reflux conditions (e.g., 80–100°C in dry DMF). Purify via column chromatography .

Q. How can researchers characterize this compound’s structure and purity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Identify characteristic peaks (e.g., indole C3 proton at δ 7.1–7.3 ppm, piperidinyl N-CH2 at δ 3.3–3.6 ppm, sec-butyl CH at δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS: expected [M+H]+ ~470–480 Da).

- HPLC : Assess purity (>95% using a C18 column, acetonitrile/water gradient) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .

- Cytotoxicity Assays : Use MTT/WST-1 on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

- Enzyme Inhibition : Screen against kinases or proteases (e.g., COX-2) using fluorogenic substrates .

Advanced Research Questions

Q. How can conflicting data on reaction yields or biological activity be resolved?

- Methodological Answer :

- Synthetic Yield Discrepancies : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C vs. Pd(OAc)₂), and temperature gradients. Replicate conditions from literature with strict inert atmosphere control .

- Biological Variability : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate with positive controls (e.g., doxorubicin for cytotoxicity). Use statistical tools (ANOVA) to assess significance .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking Simulations : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on the indole-piperidinyl acetamide moiety’s hydrogen bonding and hydrophobic pockets .

- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with bioactivity data. Use software like Schrödinger’s Maestro .

Q. How does the sec-butyl group influence pharmacokinetic properties compared to other alkyl chains?

- Methodological Answer :

- LogP/D Solubility : Measure partition coefficients (octanol/water) vs. analogs (e.g., n-butyl, tert-butyl). The sec-butyl group may balance lipophilicity and metabolic stability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidation metabolites (e.g., hydroxylation at sec-butyl CH) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.